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Compound of Interest

Compound Name: DSM705

Cat. No.: B10823750 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two key antimalarial

compounds, DSM705 and atovaquone. Both agents target critical metabolic pathways in

Plasmodium parasites, the causative agents of malaria, but through distinct mechanisms. This

analysis synthesizes available preclinical and clinical data to offer a comparative overview of

their efficacy, pharmacokinetics, and mechanisms of action.
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Feature DSM705 Atovaquone

Primary Target
Dihydroorotate

Dehydrogenase (DHODH)

Cytochrome bc1 complex

(Complex III)

Mechanism of Action
Inhibition of de novo pyrimidine

biosynthesis

Inhibition of mitochondrial

electron transport chain,

collapsing mitochondrial

membrane potential

Reported Potency (IC50, P.

falciparum)
12 nM (Pf3D7)[1][2]

~0.8-0.9 nM (chloroquine-

susceptible and -resistant

strains)[3]

Clinical Development Stage

Preclinical/Early Clinical (data

from related compound

DSM265)

Approved and in clinical use

(often in combination as

Malarone)

Key Advantage

Novel mechanism of action

with potential against resistant

strains

Established efficacy and safety

profile

Known Resistance Mechanism
Point mutations in the DHODH

gene[4]

Point mutations in the

cytochrome b gene[5]

Mechanism of Action
DSM705 and atovaquone disrupt essential parasite functions through different pathways.

DSM705 is a selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), a key

enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][4] By blocking this enzyme,

DSM705 deprives the parasite of essential building blocks for DNA and RNA synthesis,

ultimately leading to cell death. Notably, DSM705 shows high selectivity for the parasite

enzyme over the human homologue.[1][2]
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Figure 1: DSM705 Mechanism of Action

Atovaquone acts as a competitive inhibitor of the parasite's mitochondrial electron transport

chain at the cytochrome bc1 complex (Complex III).[6][7] This inhibition disrupts the

mitochondrial membrane potential and inhibits the regeneration of ubiquinone, which is a

crucial cofactor for DHODH.[6][7] Therefore, atovaquone indirectly affects pyrimidine

biosynthesis, in addition to disrupting cellular respiration.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b10823750?utm_src=pdf-body-img
https://www.benchchem.com/product/b10823750?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4344550/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-atovaquone
https://pmc.ncbi.nlm.nih.gov/articles/PMC4344550/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-atovaquone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mitochondrial Electron Transport Chain

Pyrimidine Biosynthesis

Complex I/II

Ubiquinone

Cytochrome bc1 (Complex III)

Cytochrome c Ubiquinone (regenerated)

Regenerates

Complex IV

ATP Production

Parasite Survival

Atovaquone

Inhibits

Dihydroorotate

Orotate

DHODH

DNA/RNA Synthesis

DHODH

Parasite Replication

Click to download full resolution via product page

Figure 2: Atovaquone Mechanism of Action

In Vitro Efficacy
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Both compounds exhibit potent activity against P. falciparum in vitro, though direct comparative

studies are limited.

Compound P. falciparum Strain IC50 (nM) Reference

DSM705 Pf3D7 12 [1][2]

PfDHODH (enzyme) 95 [1][2]

PvDHODH (enzyme) 52 [1][2]

Atovaquone

Chloroquine-

susceptible isolates

(n=35)

0.889 (geometric

mean)
[3]

Chloroquine-resistant

isolates (n=26)

0.906 (geometric

mean)
[3]

In Vivo Efficacy
In vivo studies in mouse models demonstrate the potential of DSM705. Atovaquone's efficacy

in humans is well-established through extensive clinical trials.

DSM705 (in SCID mice inoculated with P. falciparum)

A dose of 50 mg/kg administered orally twice a day for 6 days resulted in the maximum rate

of parasite killing and fully suppressed parasitemia by days 7-8.[1][2]

Atovaquone (in humans, in combination with proguanil)

Treatment: Cure rates of 94-100% for P. falciparum infections have been reported in clinical

trials.[5] For multi-drug resistant P. falciparum, a 97.8% response rate was observed.[5]

Prophylaxis: Protective efficacy against P. falciparum is greater than 95%.[5][8] It also shows

good protective efficacy against P. vivax (84%).[8]

Pharmacokinetics

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.medchemexpress.com/dsm705-hydrochloride.html
https://www.medchemexpress.com/dsm705.html
https://www.medchemexpress.com/dsm705-hydrochloride.html
https://www.medchemexpress.com/dsm705.html
https://www.medchemexpress.com/dsm705-hydrochloride.html
https://www.medchemexpress.com/dsm705.html
https://pubmed.ncbi.nlm.nih.gov/7485692/
https://pubmed.ncbi.nlm.nih.gov/7485692/
https://www.benchchem.com/product/b10823750?utm_src=pdf-body
https://www.benchchem.com/product/b10823750?utm_src=pdf-body
https://www.medchemexpress.com/dsm705-hydrochloride.html
https://www.medchemexpress.com/dsm705.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4921596/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4921596/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4921596/
https://academic.oup.com/cid/article/35/7/825/306656
https://academic.oup.com/cid/article/35/7/825/306656
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The pharmacokinetic profiles of DSM705 (in mice) and atovaquone (in humans) show notable

differences, particularly in their half-lives.

Parameter DSM705 (in mice) Atovaquone (in humans)

Bioavailability (F) High (70-74%)[1][2]
Low and variable, increased

with food[9]

Half-life (t1/2) 3.4 - 4.5 hours[1][2] 2-4 days[10]

Peak Plasma Concentration

(Cmax)

2.6 - 20 µM (dose-dependent)

[1][2]

Highly variable, influenced by

food

Elimination
Plasma clearance (CL) = 2.8

mL/min/kg[1][2]

Primarily hepatic, with over

90% excreted unchanged in

feces[6][10]

Note: Human pharmacokinetic data for DSM705 is not yet available. Data for the related

compound DSM265 suggests a long half-life in humans, which may differ from the mouse data

for DSM705.[11][12][13]

Experimental Protocols
In Vitro Antiplasmodial Activity Assay (General Protocol)
A common method to determine the 50% inhibitory concentration (IC50) of a compound against

P. falciparum is the SYBR Green I-based fluorescence assay.
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Figure 3: In Vitro Antiplasmodial Assay Workflow

Methodology:

Compound Preparation: The test compound (e.g., DSM705 or atovaquone) is serially diluted

in culture medium in a 96-well microtiter plate.
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Parasite Culture: A synchronized culture of P. falciparum at the ring stage is added to each

well.

Incubation: The plate is incubated for 72 hours under conditions that support parasite growth

(37°C, 5% CO2, 5% O2, 90% N2).[14]

Staining: After incubation, the red blood cells are lysed, and SYBR Green I, a fluorescent dye

that binds to DNA, is added.

Measurement: The fluorescence intensity is measured using a plate reader. The intensity is

proportional to the amount of parasite DNA, and thus, parasite growth.

Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by

50%, is calculated by plotting the fluorescence intensity against the log of the compound

concentration.[15]

In Vivo Malaria Efficacy Study (General Mouse Model
Protocol)
The Peters' 4-day suppressive test is a standard method to evaluate the in vivo efficacy of

antimalarial compounds in a murine model.[16]
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Figure 4: In Vivo Efficacy Study Workflow

Methodology:

Infection: Mice are infected with a suitable Plasmodium species, often P. berghei, via

intraperitoneal or intravenous injection of parasitized red blood cells.[16][17]

Treatment: The test compound is administered to the mice, typically starting a few hours

after infection and continuing for four consecutive days. A control group receives the vehicle

only.
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Monitoring: Thin blood smears are prepared from the tail blood of each mouse on day 4 post-

infection.

Analysis: The parasitemia (percentage of infected red blood cells) is determined by

microscopic examination of Giemsa-stained blood smears. The average parasitemia of the

treated group is compared to the control group to calculate the percentage of parasite growth

inhibition.[18]

Conclusion
DSM705 and atovaquone represent two distinct and valuable approaches to antimalarial

therapy. Atovaquone is a well-established drug with proven clinical efficacy, particularly in

combination with proguanil, though resistance is a known concern. DSM705, with its novel

mechanism of action targeting DHODH, holds promise as a next-generation antimalarial,

potentially effective against strains resistant to current therapies. The preclinical data for

DSM705 is encouraging, and the clinical development of the related compound, DSM265,

suggests a favorable profile for this class of inhibitors. Further clinical investigation of DSM705
will be crucial to fully elucidate its therapeutic potential and position it within the evolving

landscape of malaria treatment and prevention.

Need Custom Synthesis?
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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